4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a piperidine ring and a chlorinated pyridine moiety. This compound is often used in scientific research due to its interesting chemical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride typically involves the reaction of 1-(6-chloro-2-pyridinyl)piperidine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems ensures consistent quality and yield. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Piperidinamine, 1-(2-pyridinyl)-
- 4-Piperidinamine, 1-(4-chloro-2-pyridinyl)-
- 4-Piperidinamine, 1-(6-bromo-2-pyridinyl)-
Uniqueness
4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, dihydrochloride is unique due to its specific chlorinated pyridine moiety, which imparts distinct chemical properties and biological activities. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H16Cl3N3 |
---|---|
Molecular Weight |
284.6 g/mol |
IUPAC Name |
1-(6-chloropyridin-2-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H14ClN3.2ClH/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14;;/h1-3,8H,4-7,12H2;2*1H |
InChI Key |
WODBANJFDGNEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=CC=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.